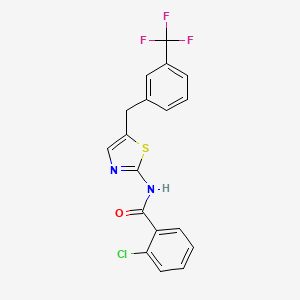

![molecular formula C7H8BrClF2N2O B2777256 [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2061980-67-2](/img/structure/B2777256.png)

[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

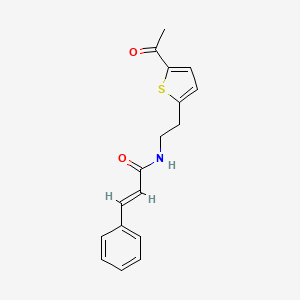

“[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 2061980-67-2 . It has a molecular weight of 289.51 and is typically found in powder form . The IUPAC name for this compound is (2-bromo-6-(difluoromethoxy)phenyl)hydrazine hydrochloride .

Molecular Structure Analysis

The InChI code for “[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride” is 1S/C7H7BrF2N2O.ClH/c8-4-2-1-3-5(6(4)12-11)13-7(9)10;/h1-3,7,12H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Fluorescence Imaging and Environmental Sensing

A study by Zhu et al. (2019) developed a ratiometric fluorescent probe utilizing a dicyanoisophorone fluorescent group and a bromobutyryl moiety for the detection of hydrazine (N2H4), a chemical related to the one . This probe, due to its low cytotoxicity, high cell permeability, large Stokes shift, and low detection limit, has been shown effective in quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish. This suggests that derivatives of hydrazine, such as the compound , could have applications in environmental monitoring and biological imaging due to their reactive properties and potential for forming complexes that are fluorescent or otherwise detectable (Zhu et al., 2019).

Antimicrobial Activity

Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones from compounds including 2–alkyl–6–bromo–3,1–benzoxazine–4–one, reacting with hydrazinehydrate. This research suggests that bromo-substituted phenyl compounds, when involved in the creation of quinazolinones, can have significant antimicrobial activities. Given the structural similarities, [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride could potentially be used as a precursor in synthesizing compounds with antimicrobial properties (Patel, Mistry, & Desai, 2006).

Molecular Docking and Anticancer Activity

Lalvani et al. (2021) conducted synthesis, crystallographic, and DFT studies on a novel bromo hydrazine derivative, focusing on its potential biological activity through molecular docking studies. The compound showed significant interaction with active sites of various pathogens and cancer cells, suggesting its use in developing anticancer agents. This indicates that bromo-substituted hydrazine derivatives, including [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride, could have applications in anticancer research, particularly in the design of molecules with specific binding affinities to target proteins involved in cancer progression (Lalvani et al., 2021).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust, fumes, gas, mist, vapors, or spray .

properties

IUPAC Name |

[2-bromo-6-(difluoromethoxy)phenyl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O.ClH/c8-4-2-1-3-5(6(4)12-11)13-7(9)10;/h1-3,7,12H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNASTFMYQPCQFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

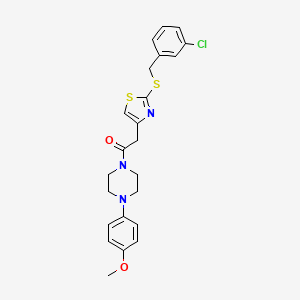

![3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2777179.png)

![7-(3-chlorophenyl)-N-cyclohexyl-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2777180.png)

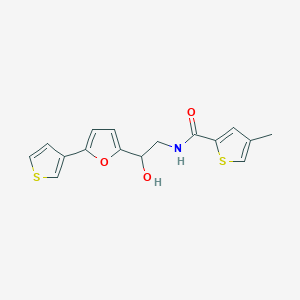

![N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2777182.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate](/img/structure/B2777184.png)

![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)

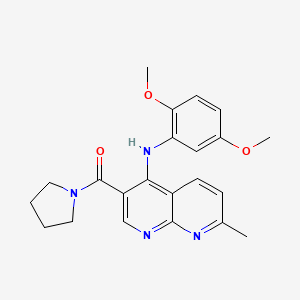

![7-butyl-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2777194.png)